(E)-ethyl 4-(5-(2-cyano-3-((4-ethoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate
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Overview
Description
ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound with a molecular formula of C26H22N2O6 This compound is characterized by its intricate structure, which includes multiple aromatic rings, ester groups, and a cyano group
Preparation Methods
The synthesis of ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the formation of ester and amide bonds under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Scientific Research Applications
ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can be compared with similar compounds such as:
ETHYL (4-{(1E)-2-CYANO-3-[(2-METHYLCYCLOHEXYL)AMINO]-3-OXO-1-PROPEN-1-YL}-2-ETHOXYPHENOXY)ACETATE: This compound has a similar structure but includes a methylcyclohexyl group, which may alter its chemical and biological properties.
ETHYL 4-{5-[(1E)-2-CYANO-2-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE: A closely related compound with slight variations in its ester groups.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C25H22N2O5/c1-3-30-21-11-9-20(10-12-21)27-24(28)19(16-26)15-22-13-14-23(32-22)17-5-7-18(8-6-17)25(29)31-4-2/h5-15H,3-4H2,1-2H3,(H,27,28)/b19-15+ |
InChI Key |
GPXKMUCWHPFHBK-XDJHFCHBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)/C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)C#N |
Origin of Product |
United States |
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